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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the predicted spectral data for 2-
Morpholineacetic acid, a heterocyclic compound of interest in pharmaceutical research and

organic synthesis. Due to the limited availability of published experimental spectra, this

document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. The predictions are based on established spectroscopic principles

and data from analogous chemical structures. Detailed experimental protocols for acquiring

such data are also provided to guide researchers in the empirical analysis of this and similar

compounds. This guide is intended to serve as a valuable resource for the identification,

characterization, and quality control of 2-Morpholineacetic acid in a laboratory setting.

Predicted Spectroscopic Data
The following tables summarize the predicted spectral data for 2-Morpholineacetic acid. It is

crucial to note that these are computationally derived predictions and should be confirmed by

experimental analysis.

Predicted ¹H NMR Spectral Data
The proton NMR spectrum is predicted to show distinct signals for the protons of the

morpholine ring and the acetic acid moiety. The chemical shifts are influenced by the
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electronegative oxygen and nitrogen atoms in the morpholine ring and the carboxylic acid

group.

Table 1: Predicted ¹H NMR Spectral Data for 2-Morpholineacetic acid (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10-12 Singlet (broad) 1H
Carboxylic acid proton

(-COOH)

~3.75 Triplet 4H

Methylene protons

adjacent to oxygen in

morpholine ring (-O-

CH₂-)

~3.20 Singlet 2H

Methylene protons of

the acetic acid moiety

(-N-CH₂-COOH)

~2.70 Triplet 4H

Methylene protons

adjacent to nitrogen in

morpholine ring (-N-

CH₂-)

Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the different carbon environments within

the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield

signal.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Morpholineacetic acid (in CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~172 Carboxylic acid carbonyl carbon (-COOH)

~67
Methylene carbons adjacent to oxygen in

morpholine ring (-O-CH₂-)

~58
Methylene carbon of the acetic acid moiety (-N-

CH₂-COOH)

~54
Methylene carbons adjacent to nitrogen in

morpholine ring (-N-CH₂-)

Predicted IR Spectral Data
The infrared spectrum is characterized by the vibrational frequencies of the functional groups

present in 2-Morpholineacetic acid.

Table 3: Predicted Characteristic IR Absorption Bands for 2-Morpholineacetic acid

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad, Strong
O-H stretch of the carboxylic

acid[1][2]

2980-2850 Medium to Strong
C-H stretch of the methylene

groups[3]

~1710 Strong
C=O stretch of the carboxylic

acid[2][4]

1320-1210 Medium
C-O stretch of the carboxylic

acid and the ether[2][5][6][7][8]

1250-1020 Medium
C-N stretch of the tertiary

amine[9]

Predicted Mass Spectrometry Data
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The mass spectrum is expected to show the molecular ion peak and several characteristic

fragment ions resulting from the cleavage of the molecule.

Table 4: Predicted Major m/z Peaks for 2-Morpholineacetic acid

m/z Proposed Fragment

145 [M]⁺, Molecular ion

100 [M - COOH]⁺, Loss of the carboxyl group

86
[M - CH₂COOH]⁺, Loss of the acetic acid side

chain

57
[C₃H₅O]⁺ or [C₃H₇N]⁺, Fragments from the

morpholine ring

45 [COOH]⁺, Carboxyl fragment

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 2-Morpholineacetic
acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Morpholineacetic acid in 0.6-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The solution should be

free of any particulate matter. Transfer the solution to a 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.
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Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

The spectral width should be set to cover the expected range of proton chemical shifts

(typically 0-12 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

A longer acquisition time and a significantly larger number of scans will be necessary due

to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

The spectral width should encompass the expected range for carbon chemical shifts

(typically 0-200 ppm).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or

an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder

and press it into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:
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Record a background spectrum of the empty sample holder (for KBr pellet) or the clean

ATR crystal.

Place the sample in the spectrometer and record the sample spectrum, typically in the

range of 4000-400 cm⁻¹.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile and thermally stable compound like 2-Morpholineacetic acid, direct insertion

probe or gas chromatography (GC) can be used.

Ionization:

Electron Ionization (EI): Bombard the sample with a beam of high-energy electrons

(typically 70 eV). This is a "hard" ionization technique that causes extensive fragmentation.

[10]

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Morpholineacetic acid.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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